molecular formula C14H18OSe B14299205 1-(Phenylselanyl)oct-1-en-4-one CAS No. 116142-45-1

1-(Phenylselanyl)oct-1-en-4-one

Cat. No.: B14299205
CAS No.: 116142-45-1
M. Wt: 281.26 g/mol
InChI Key: NPVIIDDAGOJNQC-UHFFFAOYSA-N
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Description

1-(Phenylselanyl)oct-1-en-4-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylselanyl)oct-1-en-4-one typically involves the reaction of phenylselenium chloride with an appropriate alkyne or alkene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenylselanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylselanyl)oct-1-en-4-one undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride

    Substitution: Halides, organolithium compounds

Major Products Formed:

    Oxidation: Selenoxides, selenones

    Reduction: Selenides

    Substitution: Various substituted organoselenium compounds

Mechanism of Action

The mechanism of action of 1-(Phenylselanyl)oct-1-en-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(Phenylselanyl)azulene
  • 1-(Phenylselanyl)cyclohexane
  • Diphenyldiselenide

Comparison: 1-(Phenylselanyl)oct-1-en-4-one is unique due to its octenone backbone, which imparts distinct chemical properties compared to other organoselenium compounds. For example, 1-(Phenylselanyl)azulene and diphenyldiselenide have different structural frameworks and reactivity profiles . The presence of the octenone moiety in this compound allows for specific interactions and applications that are not possible with other similar compounds .

Properties

CAS No.

116142-45-1

Molecular Formula

C14H18OSe

Molecular Weight

281.26 g/mol

IUPAC Name

1-phenylselanyloct-1-en-4-one

InChI

InChI=1S/C14H18OSe/c1-2-3-8-13(15)9-7-12-16-14-10-5-4-6-11-14/h4-7,10-12H,2-3,8-9H2,1H3

InChI Key

NPVIIDDAGOJNQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC=C[Se]C1=CC=CC=C1

Origin of Product

United States

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